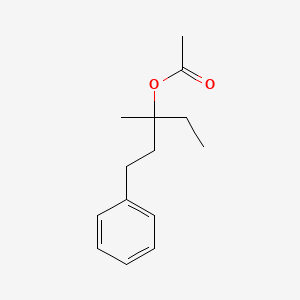

1-Ethyl-1-methyl-3-phenylpropyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-1-phenylpentan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-14(3,16-12(2)15)11-10-13-8-6-5-7-9-13/h5-9H,4,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWRBTFSEFIZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC1=CC=CC=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10888033 | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72007-81-9 | |

| Record name | Benzenepropanol, α-ethyl-α-methyl-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72007-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1-methyl-3-phenylpropyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10888033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methyl-3-phenylpropyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-1-METHYL-3-PHENYLPROPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX1DN3B7LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Ethyl 1 Methyl 3 Phenylpropyl Acetate

Classical Esterification and Transesterification Approaches

Classical methods remain a fundamental approach for the synthesis of esters. These typically involve the direct reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group in an existing ester.

Direct Esterification Protocols and Optimization Studies

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of the precursor tertiary alcohol, 1-ethyl-1-methyl-3-phenylpropan-1-ol, with acetic acid in the presence of an acid catalyst. The synthesis of the precursor alcohol can be envisioned through a Grignard reaction, for instance, by reacting 1-phenyl-2-butanone with methylmagnesium bromide or by treating ethyl 3-phenylpropanoate with an excess of ethylmagnesium bromide.

The esterification of tertiary alcohols is notoriously challenging due to significant steric hindrance and the propensity for the alcohol to undergo elimination under acidic conditions, leading to the formation of alkenes. To favor ester formation, an excess of one of the reactants, typically the more accessible one, is used to shift the reaction equilibrium. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for example, by azeotropic distillation with a suitable solvent like toluene, can also drive the reaction forward. conicet.gov.ar

Optimization studies for such reactions would involve screening various acid catalysts, reaction temperatures, and molar ratios of the reactants. Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common catalysts. masterorganicchemistry.comniscpr.res.in

Table 1: General Conditions for Fischer Esterification of Tertiary Alcohols

| Parameter | Condition | Rationale |

| Alcohol Substrate | 1-Ethyl-1-methyl-3-phenylpropan-1-ol | Precursor to the target acetate (B1210297) |

| Acid Reagent | Acetic Acid | Provides the acetate moiety |

| Catalyst | Concentrated H₂SO₄, TsOH | Protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack |

| Temperature | Moderate (e.g., 50-80 °C) | Balances reaction rate against the risk of dehydration of the tertiary alcohol |

| Reactant Ratio | Excess of acetic acid or alcohol | Shifts the equilibrium towards the product side |

| Water Removal | Dean-Stark apparatus | Removes the water byproduct, driving the equilibrium to completion |

Transesterification Kinetics and Equilibrium Analysis

Transesterification offers an alternative pathway to direct esterification, involving the reaction of the tertiary alcohol with an acetate ester, such as ethyl acetate or isopropenyl acetate, in the presence of a catalyst. acs.orgwikipedia.org This method can sometimes be advantageous as the reaction conditions can be milder. The reaction is also reversible and is driven to completion by using a large excess of the acetate donor or by removing the alcohol byproduct (e.g., ethanol (B145695) or acetone). wikipedia.org

The kinetics of transesterification are influenced by factors such as the nature of the catalyst (acid or base), temperature, and the structure of the alcohol and ester. masterorganicchemistry.com For tertiary alcohols, acid catalysis is generally preferred to avoid side reactions that can occur under basic conditions. The mechanism under acidic conditions involves protonation of the carbonyl group of the ester, followed by nucleophilic attack by the tertiary alcohol. masterorganicchemistry.com

Table 2: General Conditions for Transesterification to Form Tertiary Acetates

| Parameter | Condition | Rationale |

| Alcohol Substrate | 1-Ethyl-1-methyl-3-phenylpropan-1-ol | The alcohol to be acetylated |

| Acetate Donor | Ethyl acetate, Isopropenyl acetate | Source of the acetyl group |

| Catalyst | Acid (e.g., H₂SO₄) or Base (e.g., NaOAc) | Accelerates the rate of alkoxy exchange |

| Temperature | Varies with catalyst and reactants | To achieve a reasonable reaction rate |

| Byproduct Removal | Distillation | Removes the alcohol or acetone (B3395972) byproduct to shift the equilibrium |

Advanced Stereoselective Synthesis of 1-Ethyl-1-methyl-3-phenylpropyl Acetate

The target molecule, this compound, possesses a chiral center at the quaternary carbon. Therefore, its synthesis in an enantiomerically pure form requires stereoselective methods.

Diastereoselective Control in Related Synthetic Transformations

Diastereoselective control would become a critical consideration if additional stereocenters were present in the molecule or introduced during the synthetic sequence. For the synthesis of this compound itself, with only one stereocenter, diastereoselectivity is not a factor. However, in the synthesis of more complex analogues, substrate-controlled or reagent-controlled diastereoselective reactions would be employed. For example, if the phenyl group contained a stereocenter, the diastereoselectivity of the Grignard addition to form the tertiary alcohol would be influenced by the existing chirality in the molecule (substrate control).

Catalytic Strategies in the Synthesis of this compound

A variety of catalysts can be employed to facilitate the synthesis of this compound, primarily for the esterification or transesterification step. The choice of catalyst is crucial, especially when dealing with a sterically hindered tertiary alcohol.

Acid Catalysts: As mentioned, strong protic acids like H₂SO₄ and solid acid catalysts such as sulfated zirconia or acidic ion-exchange resins are effective for both esterification and transesterification. conicet.gov.argoogle.com Lewis acids like zinc chloride (ZnCl₂) or scandium triflates can also be utilized to activate the carbonyl group. niscpr.res.in

Base Catalysts: While generally less suitable for tertiary alcohols due to elimination side reactions, in transesterification with a highly reactive acyl donor like isopropenyl acetate, milder bases might be employed.

Enzymatic Catalysis: Lipases are known to catalyze esterification and transesterification reactions, often with high selectivity and under mild conditions. However, the bulky nature of the tertiary alcohol might limit the accessibility to the enzyme's active site.

Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst, often used in conjunction with acetic anhydride (B1165640). niscpr.res.in N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts for transesterification reactions. organic-chemistry.org

Table 3: Catalysts for the Acetylation of Tertiary Alcohols

| Catalyst Type | Specific Example | Reaction | Advantages |

| Protic Acid | Sulfuric Acid (H₂SO₄) | Fischer Esterification | Low cost, readily available |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Acetylation | High activity, can be used in catalytic amounts |

| Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | Acetylation with Ac₂O | High efficiency for sterically hindered alcohols |

| Solid Acid | Sulfonic acid cation exchange resin | Esterification | Ease of separation and potential for recycling google.com |

| Enzyme | Lipase (B570770) | Transesterification | High selectivity, mild conditions |

Homogeneous Catalysis for Ester Formation

Homogeneous catalysis for the synthesis of tertiary acetates often involves the use of acid catalysts to activate the reactants. Traditional Brønsted acids like sulfuric acid, commonly used in Fischer esterification, are generally less suitable for tertiary alcohols due to their strong dehydrating nature, which can lead to the formation of undesired alkene byproducts. Consequently, research has focused on Lewis acids and alternative acylating agents to achieve higher selectivity.

One effective method for the acetylation of alcohols is the use of acetic anhydride with a homogeneous catalyst. Various metal-based catalysts have been explored for this transformation. For instance, a range of homogeneous transition-metal-based catalysts, including RuCl₃, CeCl₃, ZrCl₄, and various metal triflates like Al(OTf)₃ and AgOTf, have been successfully employed for the acetylation of different types of alcohols. mdpi.com The mechanism typically involves the activation of acetic anhydride by the catalyst, making it a more potent electrophile for the alcohol to attack.

A Chinese patent describes a Friedel-Crafts alkylation approach to synthesize a structurally similar compound, 2-methyl-2-phenylpropyl acetate, using a homogeneous catalyst system of anhydrous ferric chloride and anhydrous aluminum chloride with methyl allyl acetate and benzene. This method achieved a yield of 86% with a purity of 97.8%. google.com While not a direct esterification of the tertiary alcohol, this demonstrates a homogeneous catalytic route to a closely related tertiary benzylic acetate.

Table 1: Homogeneous Catalysis for the Synthesis of a Structurally Related Tertiary Acetate

| Reactants | Catalyst System | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl allyl acetate, Benzene | Anhydrous FeCl₃, Anhydrous AlCl₃ | Benzene | 0-5°C, 5h; then 6-15°C, 6h | 86 | 97.8 | google.com |

Heterogeneous Catalysis and Surface-Mediated Reactions

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which aligns with the principles of green chemistry. For the esterification of tertiary alcohols, solid acid catalysts are particularly relevant as they can be designed to control reactivity and minimize side reactions.

A notable example is the use of reusable solid catalysts comprising metal halides, such as indium, gallium, zinc, or iron chlorides, supported on materials like Montmorillonite K-10. A patented process for the selective esterification of tertiary alcohols with an acid anhydride reports very high conversion (up to 100%) and selectivity (above 95%) for the corresponding tertiary ester. google.com For the model reaction of tert-butanol (B103910) with acetic anhydride, a complete conversion was achieved at room temperature using a small amount of InCl₃ on Mont K-10. google.com This approach effectively avoids the dehydration products commonly associated with tertiary alcohols. google.com

Other solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst 15), and superacids like sulfated zirconia, have also been investigated for esterification reactions. researchgate.netcbseacademic.nic.in While highly effective for primary and secondary alcohols, their application to tertiary alcohols can be limited by their strong acidity and thermal stability constraints. cbseacademic.nic.in Novel cobalt-based heterogeneous catalysts (Co₃O₄–N@C) have also been developed for the direct oxidative esterification of alcohols to esters under mild conditions using molecular oxygen. acs.org

Table 2: Heterogeneous Catalysis for the Esterification of a Model Tertiary Alcohol

| Alcohol | Acylating Agent | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| tert-Butanol | Acetic Anhydride | InCl₃ / Mont K-10 | Room Temp, 1h | 100 | >95 | google.com |

Biocatalytic Approaches Utilizing Esterases or Lipases

Biocatalysis, employing enzymes like esterases and lipases, presents a highly selective and environmentally benign route for ester synthesis. These reactions are typically conducted under mild conditions, which is particularly advantageous for sensitive substrates like tertiary alcohols.

Lipases, especially from Candida antarctica, have shown efficacy in the esterification of sterically hindered alcohols. A patent demonstrates that Candida antarctica lipase A can be used for the enzymatic preparation of esters from tertiary alcohols with low water content. google.com Other suitable lipases include those from Candida rugosa and Geotrichum candidum. google.com The mechanism of lipase-catalyzed esterification is known as the Ping-Pong Bi-Bi type mechanism, which involves the formation of two tetrahedral intermediates. researchgate.net

The kinetic resolution of racemic tertiary benzyl (B1604629) bicyclic alcohols has been successfully achieved using immobilized Candida antarctica lipase A (CAL-A). scielo.br In these studies, high enantioselectivity and conversions approaching the theoretical maximum of 50% were obtained in short reaction times using vinyl butyrate (B1204436) as the acyl donor in solvents like heptane (B126788) or isooctane. scielo.br The structure of the lipase plays a crucial role; for instance, the wider alcohol binding pocket in Candida rugosa lipase is thought to accommodate the bulky tertiary alcohol moiety. d-nb.info

Table 3: Biocatalytic Kinetic Resolution of a Tertiary Benzyl Bicyclic Alcohol

| Substrate | Biocatalyst | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | Heptane | 4 | 45 | 99 | scielo.br |

| 1-methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | Isooctane | 5 | 44 | 96 | scielo.br |

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be made more sustainable by adhering to the principles of green chemistry. Key aspects include the use of catalysts over stoichiometric reagents, designing for energy efficiency, and using safer solvents and auxiliaries.

The application of heterogeneous and biocatalysts, as discussed in the preceding sections, directly aligns with green chemistry principles. These catalysts can often be recovered and reused, minimizing waste. google.com Furthermore, many of these catalytic reactions can be performed under solvent-free conditions, which significantly reduces the environmental impact. mdpi.com For instance, the acetylation of alcohols and phenols has been achieved with high yields under solvent- and catalyst-free conditions, or by using simple, recoverable catalysts. mdpi.com

Biocatalytic methods are inherently green as they operate under mild temperature and pressure conditions, use water as a solvent in many cases (though low water for synthesis), and are derived from renewable resources. cbseacademic.nic.in The use of immobilized enzymes further enhances their green credentials by allowing for easy separation and reuse. mdpi.com

Reaction Mechanisms and Kinetics of 1 Ethyl 1 Methyl 3 Phenylpropyl Acetate

Mechanistic Investigations of Esterification and Hydrolysis Reactions

The formation of 1-ethyl-1-methyl-3-phenylpropyl acetate (B1210297) would typically proceed through the esterification of its corresponding alcohol, 1-ethyl-1-methyl-3-phenylpropanol, with an acetylating agent such as acetic acid or acetic anhydride (B1165640).

Esterification: The Fischer esterification, a common method for synthesizing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net The mechanism for the formation of 1-ethyl-1-methyl-3-phenylpropyl acetate from its parent alcohol and acetic acid would likely follow these steps:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-ethyl-1-methyl-3-phenylpropanol attacks the electrophilic carbonyl carbon of the protonated acetic acid.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Alternatively, transesterification can be employed, where an existing ester reacts with an alcohol to form a new ester. organic-chemistry.org For instance, reacting 1-ethyl-1-methyl-3-phenylpropanol with an excess of a simple acetate ester like ethyl acetate, often catalyzed by an acid or a base, can produce the target ester. organic-chemistry.org Enzyme-catalyzed transesterification, using lipases, is also a widely used method for producing chiral esters. nih.govresearchgate.net

Hydrolysis: The hydrolysis of this compound, the reverse of esterification, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of Fischer esterification. The ester is heated with a large excess of water and a strong acid catalyst. The reaction is reversible and reaches an equilibrium. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible as the carboxylate salt formed is not reactive towards the alcohol. libretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate anion and the alcohol (1-ethyl-1-methyl-3-phenylpropanol). libretexts.org Studies on the hydrolysis of benzyl (B1604629) esters have shown that the rates of hydrolysis are influenced by the structure of the ester. archive.org

Kinetic Studies of Formation and Cleavage Reactions under Varied Conditions

Enzymatic Synthesis: The kinetic resolution of racemic alcohols through lipase-catalyzed esterification is a well-established method. For example, in the synthesis of 1-phenylethyl acetate, the reaction kinetics are significantly influenced by factors such as the type of lipase (B570770), solvent, temperature, and substrate concentration. scirp.org A study on the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) demonstrated that Novozym 435, a commercial lipase, was highly effective. nih.gov The reaction conditions were optimized to achieve high enantioselectivity. nih.gov It is plausible that the enzymatic synthesis of this compound would follow similar kinetic behavior, likely adhering to a Michaelis-Menten kinetic model, where the initial reaction rate increases with substrate concentration until it reaches a maximum velocity (Vmax). scirp.org

| Parameter | Condition | Observation | Reference |

| Enzyme | Novozym 435 | High enantioselectivity in the resolution of (R,S)-1-phenyl 1-propanol (B7761284). | nih.gov |

| Solvent | Toluene (Log P = 2.5) | Optimal solvent for the resolution of (R,S)-1-phenyl 1-propanol. | nih.gov |

| Acyl Donor | Lauric acid | Best acyl donor for the resolution of (R,S)-1-phenyl 1-propanol. | nih.gov |

| Temperature | 50°C | Optimal temperature for the resolution of (R,S)-1-phenyl 1-propanol. | nih.gov |

| Substrate Ratio | 1:1 (Acyl donor:Alcohol) | Optimal molar ratio for the resolution of (R,S)-1-phenyl 1-propanol. | nih.gov |

Chemical Hydrolysis: The hydrolysis of esters is influenced by factors such as pH, temperature, and the presence of catalysts. The hydrolysis of benzyl acetate, for instance, is an equilibrium-limited reaction. google.com The equilibrium constant for the hydrolysis of benzyl acetate at 80°C is 0.40, indicating that the reaction does not proceed to completion under these conditions. google.com The use of a solid-acid catalyst, such as a sulfonated styrene-divinylbenzene copolymer, can be employed to facilitate the hydrolysis. google.com

Stereochemical Outcomes and Mechanistic Pathways at Chiral Centers

This compound possesses a chiral center at the carbon atom bonded to the acetate group. gla.ac.ukfda.gov The stereochemical outcome of its synthesis and hydrolysis is of significant interest, particularly in the context of producing enantiomerically pure compounds.

Enzymatic Kinetic Resolution: Lipases are known for their ability to selectively catalyze the reaction of one enantiomer in a racemic mixture, a process known as kinetic resolution. researchgate.net In the case of the enzymatic esterification of a racemic alcohol like 1-ethyl-1-methyl-3-phenylpropanol, the lipase would preferentially acylate one enantiomer, for example, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in excess. This results in the formation of an enantioenriched ester, (R)-1-ethyl-1-methyl-3-phenylpropyl acetate, and the recovery of the unreacted (S)-1-ethyl-1-methyl-3-phenylpropanol. A similar outcome would be expected for the enzymatic hydrolysis of racemic this compound, where the lipase would selectively hydrolyze one enantiomer of the ester.

Studies on the kinetic resolution of similar alcohols, such as 1-phenyl-1-propanol, have shown that high enantiomeric excess (ee) can be achieved under optimized conditions. For instance, the resolution of (R,S)-1-phenyl 1-propanol using Novozym 435 yielded the (S)-enantiomer with 95% ee. nih.gov

Chemical Reactions: In the absence of a chiral catalyst or reagent, the esterification of the racemic alcohol would result in a racemic acetate. Acid- or base-catalyzed hydrolysis of the racemic acetate would yield the racemic alcohol. However, if the reaction proceeds through a carbocation intermediate (SN1 pathway), as might be the case for hydrolysis under certain acidic conditions, racemization at the chiral center could occur. A study on the synthesis of benzylic alcohols showed that the substitution of a mesylate group can proceed via an SN1 pathway, leading to a single diastereomer due to anchimeric assistance. acs.org

Exploration of Intermediates and Transition States in Relevant Reactions

The reactions involving this compound proceed through various intermediates and transition states.

Esterification and Hydrolysis: In the acid-catalyzed esterification and hydrolysis, the key intermediate is a tetrahedral species formed by the nucleophilic attack of the alcohol on the protonated carboxylic acid (or water on the protonated ester). The stability of this tetrahedral intermediate and the corresponding transition states will influence the reaction rate.

Enzymatic Reactions: In lipase-catalyzed reactions, the mechanism typically involves the formation of an acyl-enzyme intermediate. The alcohol (in esterification) or water (in hydrolysis) then attacks this intermediate to release the product and regenerate the enzyme. The reaction often follows a Bi-Bi Ping-Pong mechanism. The transition state for the formation of the acyl-enzyme intermediate is crucial for the enantioselectivity of the lipase. The enzyme's active site accommodates one enantiomer more favorably than the other, leading to a lower activation energy for the reaction of the preferred enantiomer.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Ethyl-1-methyl-3-phenylpropyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical insights can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Due to the absence of publicly available experimental spectra for 1-Ethyl-1-methyl-3-phenylpropyl acetate, the following chemical shift assignments are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predictions are made for a standard deuterated chloroform (B151607) (CDCl₃) solvent.

The structure of this compound contains several distinct proton and carbon environments, which would result in a series of signals in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₃-C(O)) | ~2.0 | Singlet | 3H |

| H-b (CH₃-C) | ~1.3 | Singlet | 3H |

| H-c (CH₃-CH₂) | ~0.8 | Triplet | 3H |

| H-d (CH₂-CH₃) | ~1.6 | Quartet | 2H |

| H-e (CH₂-Ph) | ~2.6 | Triplet | 2H |

| H-f (C-CH₂-C) | ~1.9 | Triplet | 2H |

| H-g (Ar-H) | ~7.1-7.3 | Multiplet | 5H |

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~170 |

| C-2 (CH₃-C(O)) | ~21 |

| C-3 (C-O) | ~85 |

| C-4 (CH₃-C) | ~25 |

| C-5 (CH₂-CH₃) | ~30 |

| C-6 (CH₃-CH₂) | ~8 |

| C-7 (CH₂-Ph) | ~40 |

| C-8 (C-CH₂-C) | ~30 |

| C-9 (Ar-C) | ~142 (ipso) |

| C-10 (Ar-C) | ~128 (ortho) |

| C-11 (Ar-C) | ~128 (meta) |

| C-12 (Ar-C) | ~126 (para) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the structural connectivity of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, strong cross-peaks would be expected between the protons of the ethyl group (H-c and H-d) and between the protons of the propyl chain (H-e and H-f).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~1.3 ppm (H-b) would correlate with the carbon signal at ~25 ppm (C-4).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Predicted IR and Raman Data:

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C=O (Ester) | Stretching | 1735-1750 | Weak |

| C-O (Ester) | Stretching | 1150-1250 | Moderate |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 | Strong |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Strong |

The IR spectrum would be dominated by a strong, sharp absorption band in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed between 2850 and 3000 cm⁻¹, while aromatic C-H stretches would appear slightly higher, between 3000 and 3100 cm⁻¹. In the Raman spectrum, the aromatic ring stretching vibrations around 1600 cm⁻¹ are expected to show a strong intensity.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound. The molecular formula of the compound is C₁₄H₂₀O₂. fda.govthegoodscentscompany.comncats.io The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 221.1536 |

| [M+Na]⁺ | 243.1356 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the compound's structure.

Predicted Fragmentation Pathways:

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways:

Loss of the acetoxy group: A prominent fragmentation would be the cleavage of the C-O bond, leading to the loss of an acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), resulting in a fragment ion corresponding to the tertiary carbocation.

McLafferty rearrangement: The ester functionality could undergo a McLafferty rearrangement, leading to the elimination of a neutral alkene molecule.

Benzylic cleavage: Cleavage of the bond beta to the phenyl group is a common fragmentation pathway for phenyl-containing compounds, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91).

Predicted Key Fragment Ions:

| m/z | Proposed Fragment |

| 220 | [M]⁺ |

| 161 | [M - OCOCH₃]⁺ |

| 117 | [C₉H₁₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | [CH₃CO]⁺ |

Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are indispensable for assessing the purity of this compound and for resolving its potential isomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) with Various Detection Methods

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used to determine the purity of a sample and to quantify the levels of any impurities. In a typical GC setup, the compound would be vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

While specific operational parameters for this compound are not documented in the available literature, a general approach can be outlined. A non-polar or medium-polarity capillary column would likely be suitable for the separation. Detection could be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both quantification and structural information about the analyte and any impurities.

Hypothetical Gas Chromatography Parameters:

| Parameter | Example Value/Type | Purpose |

|---|---|---|

| Column | DB-5ms (or equivalent) | General purpose, non-polar column suitable for a wide range of organic molecules. |

| Injector Temp. | 250 °C | To ensure complete and rapid vaporization of the sample. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To ensure good separation of compounds with different boiling points. |

| Detector | FID or MS | FID for sensitive quantification; MS for identification of components. |

Note: The table above represents a hypothetical set of starting parameters for method development and is not based on published experimental data for this specific compound.

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a compound like this compound, reversed-phase HPLC would be the most common approach, where a non-polar stationary phase is used with a polar mobile phase.

A comprehensive search of scientific databases did not yield specific HPLC methods for the analysis of this compound. Method development would typically involve screening different columns (e.g., C18, C8) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) and water or methanol (B129727) and water) to achieve optimal separation of the target compound from any impurities.

Chiral HPLC for Enantiomeric Purity

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. fda.govncats.io The separation and quantification of these enantiomers are crucial, as they can have different biological activities. Chiral HPLC is the standard method for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The resolution of tertiary alcohol esters can be challenging due to steric hindrance around the chiral center. nih.govrsc.orgoup.com Despite the importance of such separations, no specific chiral HPLC method for the resolution of this compound enantiomers has been reported in the literature. Development of such a method would involve screening a variety of commercially available chiral columns.

General Chiral HPLC Method Development Parameters:

| Parameter | Example Value/Type | Purpose |

|---|---|---|

| Chiral Column | Polysaccharide-based (e.g., Chiralpak®) or Pirkle-type | To provide a chiral environment for enantiomeric discrimination. |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Reversed Phase | The choice of mobile phase depends on the type of chiral stationary phase used. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation and good peak shape. |

| Detector | UV Detector | To detect the enantiomers as they elute from the column. |

Note: This table provides general parameters for developing a chiral HPLC method and is not based on published data for this compound.

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique could provide precise information about bond lengths, bond angles, and the stereochemistry of this compound or its derivatives.

For this analysis, a single, high-quality crystal of the compound is required. As this compound is likely a liquid at room temperature, crystallographic analysis would necessitate either growing a crystal at low temperatures or preparing a solid derivative of the compound.

A thorough search of crystallographic databases reveals no published crystal structures for this compound or any of its closely related derivatives. Therefore, no experimental data on its solid-state structure is currently available.

Theoretical and Computational Chemistry Studies of 1 Ethyl 1 Methyl 3 Phenylpropyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1-Ethyl-1-methyl-3-phenylpropyl acetate (B1210297), methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G* would be employed to solve the electronic Schrödinger equation. These calculations yield critical data on the molecule's stability, reactivity, and electronic distribution.

Key energetic and electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. Furthermore, the analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative charge, highlighting sites susceptible to electrophilic and nucleophilic attack. The carbonyl oxygen of the acetate group is expected to be a region of high electron density (a nucleophilic site), while the carbonyl carbon would be electron-deficient (an electrophilic site). Atomic charges, such as those derived from Mulliken population analysis, quantify this distribution.

Table 1: Illustrative Quantum Chemical Properties of 1-Ethyl-1-methyl-3-phenylpropyl Acetate Calculated at a representative DFT level (e.g., B3LYP/6-31G)*

| Parameter | Illustrative Value | Significance |

| Total Energy | -770 Hartrees | Represents the total electronic and nuclear energy of the optimized molecule. |

| HOMO Energy | -8.9 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.4 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 1.9 Debye | Quantifies the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| Mulliken Charge on Carbonyl Carbon | +0.65 e | A significant positive charge highlights this atom as a primary site for nucleophilic attack. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | A significant negative charge indicates this atom is a primary site for protonation or electrophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, with its several rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformers, which are most populated at equilibrium. This is typically performed by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure.

For this molecule, critical dihedral angles include those around the C-O ester bond and the bonds of the phenylpropyl chain. Molecular dynamics (MD) simulations offer a more dynamic picture. rsc.org By simulating the atomic motions over time (from picoseconds to microseconds), MD can explore the conformational space and reveal how the molecule behaves in a condensed phase, such as in a solvent. youtube.com These simulations, governed by a force field that approximates the potential energy of the system, can show transitions between different conformations, intramolecular hydrogen bonding possibilities, and how the molecule interacts with its environment. dtic.milnih.gov

Table 2: Key Dihedral Angles for a Hypothetical Low-Energy Conformer

| Dihedral Angle | Atoms Involved | Illustrative Value (Degrees) | Description |

| τ1 | O=C-O-C | ~180° | Defines the planarity of the ester group (trans or s-trans conformation is typical). |

| τ2 | C-O-C-CH₂ | ~175° | Describes the orientation of the propyl chain relative to the acetate group. |

| τ3 | C-C-CH₂-CH₂ | ~60° (gauche) | A gauche conformation in the alkyl chain can lead to a more compact structure. |

| τ4 | CH₂-CH₂-C-Phenyl | ~90° | Defines the orientation of the phenyl ring relative to the alkyl chain. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in structure elucidation and the interpretation of experimental spectra. escholarship.org For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can calculate chemical shifts (δ) for ¹H and ¹³C nuclei with reasonable accuracy. nih.govnih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be predicted.

Comparing these predicted spectra to experimental data serves as a validation of the computational model. Discrepancies can arise from limitations in the theoretical level, basis set, or the fact that calculations often model an isolated molecule in the gas phase, whereas experiments are done in solution. Machine learning approaches are also emerging as a highly accurate method for predicting chemical shifts. nih.govnih.gov

Table 3: Comparison of Predicted and Plausible Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Plausible Experimental Value |

| ¹³C NMR: Carbonyl Carbon (C=O) | 172.5 ppm | 170.8 ppm |

| ¹³C NMR: Quaternary Carbon (C-O) | 85.0 ppm | 83.5 ppm |

| ¹H NMR: Acetate Methyl Protons | 2.10 ppm | 2.05 ppm |

| ¹H NMR: Phenyl Protons | 7.20 - 7.45 ppm | 7.15 - 7.35 ppm |

| IR: Carbonyl Stretch (νC=O) | 1760 cm⁻¹ | 1745 cm⁻¹ |

Reaction Pathway Analysis and Transition State Modeling using Computational Methods

Computational methods can map out the entire energy landscape of a chemical reaction, such as the hydrolysis of the ester bond in this compound. numberanalytics.com This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net A transition state is a first-order saddle point on this surface—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

For the acid-catalyzed hydrolysis of this ester, the reaction mechanism involves several steps, including protonation of the carbonyl oxygen, nucleophilic attack by water to form a tetrahedral intermediate, proton transfer, and elimination of the alcohol. masterorganicchemistry.com Computational modeling can locate the structure of the transition state for the rate-determining step and calculate its energy. researchgate.net The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a key determinant of the reaction rate. researchgate.netresearchgate.net

Table 4: Illustrative Energetic Profile for a Proposed Reaction (Ester Hydrolysis) Values are representative for a DFT calculation in a solvent model.

| Parameter | Reaction Step | Illustrative Energy Value (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | H₂O attack on protonated ester | +18.5 | The free energy barrier that must be overcome for the reaction to proceed; determines the reaction rate. |

| Reaction Energy (ΔG_rxn) | Overall Hydrolysis | -4.2 | The overall free energy change; a negative value indicates the reaction is thermodynamically favorable. |

| Intermediate Stability | Tetrahedral Intermediate | -2.5 (relative to reactants) | Shows the stability of the key intermediate formed during the reaction. rsc.org |

Structure-Reactivity Relationships Derived from Theoretical Models

The true power of theoretical modeling lies in its ability to connect a molecule's fundamental electronic and structural properties to its observable chemical behavior. researchgate.net By synthesizing the findings from the analyses above, clear structure-reactivity relationships for this compound can be established. rsc.org

For example, the high calculated positive charge on the carbonyl carbon (from Section 5.1) directly explains its electrophilicity and susceptibility to nucleophilic attack, which is the key step in its hydrolysis (Section 5.4). The HOMO and LUMO energy distributions can pinpoint which parts of the molecule are most likely to act as electron donors or acceptors in a reaction. Conformational analysis (Section 5.2) is also vital, as the steric hindrance around the reactive site in the dominant conformer can significantly influence reaction rates compared to less stable conformers. The relationship between a molecule's structure and its properties is foundational in chemistry. solubilityofthings.com

Table 5: Summary of Key Structure-Reactivity Relationships

| Theoretical Descriptor | Structural Feature/Value | Predicted Chemical Behavior |

| Mulliken Charge on C=O | High positive value (~+0.65 e) | High susceptibility to nucleophilic attack (e.g., hydrolysis). |

| LUMO Distribution | Concentrated on the π* orbital of the C=O bond | Directs incoming nucleophiles to the carbonyl carbon. |

| HOMO Distribution | Concentrated on the phenyl ring and non-bonding oxygen orbitals | Indicates these are the most probable sites for electrophilic attack or oxidation. |

| Steric Hindrance | Tertiary nature of the alcohol moiety | Slower reaction rates for SN2-type reactions at the quaternary carbon compared to less hindered esters. |

Derivatization and Chemical Transformations of 1 Ethyl 1 Methyl 3 Phenylpropyl Acetate

Synthesis of Analogues and Homologues through Ester Modifications

The acetate (B1210297) group of 1-Ethyl-1-methyl-3-phenylpropyl acetate is a prime site for modification to generate a library of analogues and homologues. The principal method for this transformation is transesterification, a process where the acetyl group is exchanged for a different acyl group from another ester or the alkoxy group is exchanged with a different alcohol. wikipedia.org This reaction can be catalyzed by acids or bases. masterorganicchemistry.com

Under basic conditions, a nucleophilic alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently eliminates the original alkoxy group. masterorganicchemistry.com Alternatively, acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by an alcohol. wikipedia.org Various catalysts, including scandium triflate (Sc(OTf)₃) and potassium phosphate (B84403) (K₂HPO₄), have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

For instance, reacting this compound with propanol (B110389) under acidic conditions would yield 1-Ethyl-1-methyl-3-phenylpropyl propanoate. This strategy allows for the synthesis of a wide array of esters with varying chain lengths and functionalities.

| Reactant | Reagent/Catalyst | Resulting Product (Analogue/Homologue) | Reaction Type |

|---|---|---|---|

| This compound | Methanol (B129727) (CH₃OH) / H⁺ or Base | 1-Ethyl-1-methyl-3-phenylpropyl formate | Transesterification |

| This compound | Propanol (CH₃CH₂CH₂OH) / H⁺ or Base | 1-Ethyl-1-methyl-3-phenylpropyl propanoate | Transesterification |

| This compound | Ethyl Propanoate / Sc(OTf)₃ | 1-Ethyl-1-methyl-3-phenylpropyl propanoate | Transesterification |

| This compound | Sodium Hydroxide (B78521) (NaOH), then H₃O⁺ | 1-Ethyl-1-methyl-3-phenylpropan-1-ol | Saponification (Hydrolysis) |

Chemical Transformations at the Phenylpropyl Backbone

The phenyl group within the molecule is susceptible to electrophilic aromatic substitution (EAS), such as Friedel-Crafts reactions. pressbooks.pub These reactions allow for the introduction of various substituents onto the aromatic ring, thereby modifying the electronic and steric properties of the molecule. byjus.com

Friedel-Crafts alkylation involves reacting the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org For example, treatment with isopropyl chloride and AlCl₃ could introduce an isopropyl group onto the phenyl ring, primarily at the para position due to steric considerations. Similarly, Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst introduces an acyl group, which can be a precursor for further transformations. masterorganicchemistry.com The deactivating nature of the resulting acyl group typically prevents polyacylation, offering good control over the reaction. pressbooks.pub

| Starting Material | Reagent/Catalyst | Major Product | Reaction Type |

|---|---|---|---|

| This compound | CH₃CH₂Cl / AlCl₃ | 1-Ethyl-1-methyl-3-(4-ethylphenyl)propyl acetate | Friedel-Crafts Alkylation |

| This compound | CH₃COCl / AlCl₃ | 1-Ethyl-1-methyl-3-(4-acetylphenyl)propyl acetate | Friedel-Crafts Acylation |

| This compound | Br₂ / FeBr₃ | 1-Ethyl-1-methyl-3-(4-bromophenyl)propyl acetate | Halogenation (EAS) |

| This compound | HNO₃ / H₂SO₄ | 1-Ethyl-1-methyl-3-(4-nitrophenyl)propyl acetate | Nitration (EAS) |

Stereoselective Derivatization Strategies for Functionalization

This compound is a chiral compound, existing as a racemic mixture of two enantiomers. acs.org This chirality can be exploited through stereoselective reactions, particularly enzymatic resolutions. Lipases are enzymes known for their ability to selectively catalyze reactions on one enantiomer of a racemic mixture.

Kinetic resolution using a lipase (B570770), such as from Candida rugosa or Candida cylindracea, can be employed to separate the enantiomers. rsc.orgnih.gov In this process, the racemic acetate is exposed to the lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to its corresponding alcohol, leaving the other enantiomer (the (R)-enantiomer) as the unreacted acetate. nih.gov These two compounds, the chiral alcohol and the chiral acetate, can then be separated by standard chromatographic techniques, providing access to enantiomerically enriched materials.

| Substrate | Biocatalyst | Selective Reaction | Separated Products |

|---|---|---|---|

| (±)-1-Ethyl-1-methyl-3-phenylpropyl acetate | Lipase (e.g., from Candida sp.) | Hydrolysis of (S)-enantiomer | (R)-1-Ethyl-1-methyl-3-phenylpropyl acetate and (S)-1-Ethyl-1-methyl-3-phenylpropan-1-ol |

| (±)-1-Ethyl-1-methyl-3-phenylpropyl acetate | Lipase with inverted selectivity | Hydrolysis of (R)-enantiomer | (S)-1-Ethyl-1-methyl-3-phenylpropyl acetate and (R)-1-Ethyl-1-methyl-3-phenylpropan-1-ol |

Investigation of Cross-Coupling Reactions and Functional Group Interconversions

Cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. youtube.com To make this compound amenable to such reactions, the phenyl ring must first be functionalized with a suitable leaving group, typically a halide like bromine or iodine. This can be achieved via electrophilic halogenation as described in section 6.2.

Once the halogenated derivative, for example, 1-Ethyl-1-methyl-3-(4-bromophenyl)propyl acetate, is synthesized, it can serve as a substrate in various palladium- or nickel-catalyzed cross-coupling reactions. acs.orgorganic-chemistry.org For instance, a Suzuki coupling with an arylboronic acid would form a biaryl structure. A Negishi coupling with an organozinc reagent or a Stille coupling with an organotin reagent could achieve similar C-C bond formations. youtube.com This approach significantly expands the structural diversity achievable from the parent compound.

| Substrate | Coupling Partner | Catalyst System (Example) | Product | Reaction Name |

|---|---|---|---|---|

| 1-Ethyl-1-methyl-3-(4-bromophenyl)propyl acetate | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-Ethyl-1-methyl-3-([1,1'-biphenyl]-4-yl)propyl acetate | Suzuki Coupling |

| 1-Ethyl-1-methyl-3-(4-bromophenyl)propyl acetate | Ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI / Base | 1-Ethyl-1-methyl-3-(4-(phenylethynyl)phenyl)propyl acetate | Sonogashira Coupling |

| 1-Ethyl-1-methyl-3-(4-bromophenyl)propyl acetate | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 1-Ethyl-1-methyl-3-(4-vinylphenyl)propyl acetate | Stille Coupling |

| 1-Ethyl-1-methyl-3-(4-bromophenyl)propyl acetate | Aniline | Pd-catalyst / Ligand / Base | N-phenyl-4-(2-acetoxy-2-methylpentan-4-yl)aniline | Buchwald-Hartwig Amination |

Emerging Research Directions and Future Outlook for 1 Ethyl 1 Methyl 3 Phenylpropyl Acetate Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of esters is a foundational aspect of organic chemistry, yet there remains a continuous drive to develop greener, more efficient, and highly selective methodologies. For 1-Ethyl-1-methyl-3-phenylpropyl acetate (B1210297), which possesses a tertiary chiral center, the development of synthetic routes that can control stereochemistry while maximizing yield is of paramount importance.

Current research efforts are moving beyond traditional methods, which may suffer from drawbacks such as harsh reaction conditions, low yields, or the formation of difficult-to-separate byproducts. For instance, methods analogous to Friedel-Crafts alkylation reactions used for similar structures can be difficult to control, leading to rearrangements and a complex mixture of products, with yields sometimes as low as 55%. google.com

Future research is anticipated to focus on several innovative strategies:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification or transesterification reactions. Biocatalysis offers exceptional selectivity, often allowing for the resolution of racemic mixtures to produce a single enantiomer of high purity. These reactions are typically run under mild conditions (room temperature, neutral pH), aligning with the principles of green chemistry.

Asymmetric Catalysis: Employing chiral metal complexes or organocatalysts to direct the formation of one stereoisomer over the other. This approach is central to modern synthetic chemistry for producing enantiomerically pure compounds.

Novel Catalyst Systems: Research into new catalytic systems, such as mixed metal oxides or supported catalysts, could provide a pathway to higher activity and easier separation of the catalyst from the reaction mixture, thereby simplifying purification. A Chinese patent, for example, describes using a mixed catalyst of anhydrous ferric chloride and anhydrous aluminum chloride to improve the yield of a related compound, 2-methyl-2-phenylpropyl acetate, to 86%. google.com

Table 1: Comparison of Potential Synthetic Strategies for 1-Ethyl-1-methyl-3-phenylpropyl Acetate

| Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Biocatalysis (e.g., Lipase) | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost, slower reaction rates. | Screening for optimal enzymes, immobilization techniques. |

| Asymmetric Metal Catalysis | High enantiomeric excess, high turnover rates. | Catalyst cost (precious metals), sensitivity to air/moisture. | Development of robust, earth-abundant metal catalysts. |

| Continuous Flow Chemistry | Enhanced safety and control, easy scalability, improved yield. | High initial equipment cost, potential for channel clogging. | Reactor design optimization, integration with real-time analytics. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, process simplification. | Lower activity than homogeneous counterparts, potential for leaching. | Synthesis of stable, highly active solid acid/base catalysts. |

Integration of this compound in Supramolecular Chemistry Research

Supramolecular chemistry, which studies chemical systems composed of a discrete number of assembled molecular subunits, offers a new dimension for exploring the utility of this compound. The molecule's distinct structural components—a hydrophobic phenyl group, a flexible alkyl chain, and a polar ester group capable of acting as a hydrogen bond acceptor—make it an interesting candidate for non-covalent interactions.

Future research could explore its integration into various supramolecular architectures:

Host-Guest Chemistry: Investigating the ability of this compound to act as a "guest" molecule, fitting into the cavity of a larger "host" molecule such as a cyclodextrin, calixarene, or cucurbituril. The phenyl group could facilitate inclusion via hydrophobic and π-π interactions, potentially altering the compound's solubility, stability, or reactivity.

Self-Assembly: Exploring conditions under which the molecule might self-assemble into larger, ordered structures like micelles or liquid crystals, particularly in specific solvent systems.

Functional Materials: Incorporating the molecule as a component in functional materials. For example, its chiral nature could be exploited in the development of chiral sensors or as a dopant in liquid crystal phases to induce helical structures. The behavior of structurally related compounds, like the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate, is already being studied for its ability to organize and influence the properties of complex systems, such as promoting the fibrillization of proteins like lysozyme. mdpi.comrsc.org

Table 2: Potential Supramolecular Applications and Interactions

| Supramolecular System | Relevant Molecular Feature | Potential Application | Driving Forces |

|---|---|---|---|

| Cyclodextrin Complex | Phenyl group, alkyl chain | Enhanced aqueous solubility, controlled release. | Hydrophobic interactions, van der Waals forces. |

| Calixarene Host | Phenyl group | Molecular recognition, chemical sensing. | π-π stacking, CH-π interactions. |

| Anion Recognition | Ester group (carbonyl oxygen) | Sensing of specific anions. | Hydrogen bonding, ion-dipole interactions. |

| Liquid Crystal Dopant | Chirality, molecular shape | Induction of chiral nematic phases. | Steric effects, intermolecular forces. |

Advanced Analytical Method Development for Trace Analysis and Stereoisomer Quantification

As the applications of this compound are explored, the need for highly sensitive and selective analytical methods becomes critical. Two key areas of development are trace analysis and the quantification of its stereoisomers.

Trace Analysis: Detecting minute quantities of the compound in complex matrices (e.g., environmental samples, biological fluids, or as an impurity in other products) is essential for quality control and safety assessment. Future research will likely focus on optimizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to achieve lower detection limits and higher accuracy. The importance of analyzing trace components is highlighted by studies on related compounds, where even trace amounts of water were found to significantly impact the crystallization of 1-ethyl-3-methylimidazolium acetate. nist.gov

Stereoisomer Quantification: Since this compound is a racemic compound, it exists as a mixture of two enantiomers (R and S). fda.govncats.io These enantiomers may exhibit different biological activities or physical properties. Therefore, methods to separate and quantify each stereoisomer are crucial. The development and validation of chiral chromatography methods, using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC, will be a primary research focus. These methods are indispensable for stereoselective synthesis development (as in section 8.1) and for understanding the compound's stereospecific interactions in biological or supramolecular systems.

Table 3: Advanced Analytical Techniques and Their Applications

| Analytical Technique | Target Application | Information Provided | Future Development Focus |

|---|---|---|---|

| GC-MS/MS | Trace impurity profiling | Identification and quantification of volatile impurities. | Miniaturization for portable analysis, faster run times. |

| LC-MS/MS | Analysis in complex matrices | High-sensitivity quantification of the compound and its metabolites. | Improved ionization sources for enhanced sensitivity. |

| Chiral HPLC | Stereoisomer separation & quantification | Enantiomeric excess (e.e.), purity of each enantiomer. | Development of more robust and universal chiral stationary phases. |

| Chiral GC | Stereoisomer separation & quantification | High-resolution separation of volatile enantiomers. | Use of new chiral selectors for improved resolution. |

| Circular Dichroism (CD) Spectroscopy | Absolute configuration determination | Confirmation of enantiomeric identity and purity. | Coupling with HPLC for online stereochemical analysis. |

Theoretical Insights into Complex Chemical Interactions and Reaction Dynamics

Computational chemistry provides powerful tools to understand chemical phenomena at a molecular level, offering insights that can be difficult to obtain through experiments alone. For this compound, theoretical studies can illuminate its intrinsic properties and predict its behavior in various chemical environments.

Future research directions in this area include:

Reaction Mechanism Elucidation: Using quantum mechanical methods like Density Functional Theory (DFT) to model the reaction pathways for its synthesis. Such calculations can determine activation energies and transition state structures, helping to optimize reaction conditions and explain catalyst selectivity. Studies on the thermal decomposition of 1-ethyl-3-methylimidazolium acetate have successfully used DFT to identify the dominant reaction pathways, showing a good match with experimental data. researchgate.net

Conformational Analysis: The molecule has several rotatable bonds, leading to a complex conformational landscape. Computational modeling can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its physical properties and how it interacts with other molecules, such as enzyme active sites or host cavities.

Modeling Intermolecular Interactions: Simulating the non-covalent interactions between this compound and other molecules. This can be used to predict its behavior in supramolecular systems (section 8.2) or to understand its solvation dynamics in different solvents. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these systems over time. For example, β-NMR studies combined with analysis have been used to probe the sub-nanosecond solvation dynamics of lithium ions in 1-ethyl-3-methylimidazolium acetate. ubc.ca

Table 4: Theoretical Methods and Potential Insights

| Computational Method | Research Question | Predicted Information |

|---|---|---|

| Density Functional Theory (DFT) | What is the most efficient synthetic pathway? | Reaction energies, activation barriers, transition state geometries. |

| Molecular Dynamics (MD) | How does the molecule behave in solution? | Solvation structure, diffusion coefficients, conformational flexibility. |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of its non-covalent bonds? | Bond paths, electron density at bond critical points. |

| Docking & QM/MM | How does it bind to a host molecule or enzyme? | Binding affinity, key intermolecular contacts, preferred binding pose. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-Ethyl-1-methyl-3-phenylpropyl acetate, and how do reaction conditions influence yield?

- Methodology : A two-step esterification process is commonly employed. First, 1-ethyl-1-methyl-3-phenylpropanol is synthesized via nucleophilic substitution or Grignard reactions. The alcohol is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., EDCI, as used in analogous ester syntheses) . Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like hydrolysis. Yields typically range from 60–85%, depending on steric hindrance from the branched alkyl chain.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS : For volatile ester analysis, coupled with derivatization if necessary.

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.4 ppm, acetate methyl at δ 2.0–2.1 ppm).

- FT-IR : Ester carbonyl stretching (~1740 cm⁻¹) and C-O-C vibrations (~1240 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this ester?

- Guidelines : The compound is lipophilic due to its branched alkyl and phenyl groups. Solubility is highest in non-polar solvents (e.g., hexane, ethyl acetate) and moderate in polar aprotic solvents (e.g., DCM, THF). For aqueous compatibility, use surfactants (e.g., Tween-80) or co-solvents (e.g., DMSO:water 1:4) .

Advanced Research Questions

Q. How do computational models predict the hydrolytic stability of this compound under physiological conditions?

- Approach :

- DFT Calculations : Compare activation energies for ester hydrolysis (acid- vs. base-catalyzed) using software like Gaussian. The steric bulk of the alkyl chain may slow hydrolysis relative to simpler esters (e.g., ethyl acetate) .

- MD Simulations : Model interactions with esterases or lipases to predict metabolic pathways .

- Experimental Validation : Monitor hydrolysis kinetics via HPLC at pH 2–9 and 37°C, using pseudo-first-order rate constants.

Q. What role does the phenyl group play in modulating membrane permeability in drug delivery systems?

- Research Design :

- Lipid Bilayer Studies : Incorporate the compound into liposomes (DPPC/cholesterol) and measure permeability using fluorescent probes (e.g., calcein leakage assays). Compare with non-phenyl analogs .

- LogP Determination : Experimental (shake-flask) vs. computational (ChemAxon) logP values to assess hydrophobicity contributions .

Q. How can contradictions in reported thermodynamic data (e.g., gas-phase basicity) be resolved for structurally related esters?

- Data Reconciliation :

- Cross-validate ionization energies (IE) and proton affinities (PA) using high-resolution mass spectrometry (HRMS) and collision-induced dissociation (CID) .

- Address discrepancies (e.g., PA variations ±5 kJ/mol) by standardizing measurement conditions (e.g., ion source temperature, pressure) .

Methodological Challenges and Innovations

Q. What strategies improve the stability of this compound in long-term storage?

- Solutions :

- Antioxidants : Add BHT (0.01–0.1% w/w) to prevent autoxidation of the alkyl chain.

- Packaging : Store under argon in amber glass vials at –20°C to minimize light/oxygen exposure .

Q. How can researchers design assays to study its interactions with olfactory receptors?

- Protocol :

- HEK293 Cell Models : Transfect cells with human olfactory receptor OR1A1 and measure cAMP responses via luciferase reporters.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine EC₅₀ values .

Key Research Gaps

- Metabolic Fate : Limited data on cytochrome P450-mediated oxidation pathways.

- Ecotoxicity : No studies on environmental persistence or biodegradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.